4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one
Description
4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a triazine ring, a dimethoxyphenyl group, and a pyrrolidinone moiety
Properties
IUPAC Name |
4-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-24-12-13(9-17(24)25)11-23(2)19-21-14(10-20-22-19)18-15(26-3)7-6-8-16(18)27-4/h6-8,10,13H,5,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLUOCQCTYDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN(C)C2=NC(=CN=N2)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the triazine and pyrrolidinone intermediates through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one can be compared with other similar compounds, such as:
2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and applications.
Tris(2,6-Dimethoxyphenyl)methyl Carbenium Ion: This compound also contains the dimethoxyphenyl group and is used in mass spectrometry for the analysis of primary amines.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is used in pharmacological studies and has a different mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
